molecular formula C15H24O B1366573 Velvetone CAS No. 68555-94-2

Velvetone

Cat. No. B1366573
CAS RN: 68555-94-2
M. Wt: 220.35 g/mol
InChI Key: KTGXDHVCKICOMQ-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Velvetone is a liquid mineral base makeup made with Titanium Dioxide to provide SPF 25+ protection . It is also referred to as dimethyl ionone .


Synthesis Analysis

Velvetone, also known as dimethyl ionone, is more floral than gamma-methyl ionone. Its diffusive orris character is less woody . The synthesis planning of such compounds is typically carried out by retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found .


Molecular Structure Analysis

The molecular formula of Velvetone is C15H24O . The structure determination of small molecule compounds like Velvetone can be done using tools like MolView , which consists of a structural formula editor and a 3D model viewer .

Scientific Research Applications

Participatory Design in Biological and Environmental Sciences

  • DataONE Cyberinfrastructure : This platform supports massive data from remote sensing platforms and embedded environmental sensor networks. It provides tools for managing, preserving, analyzing, and sharing data in biological and environmental research, reflecting the evolving nature of these fields in response to environmental challenges (Michener et al., 2012).

Allelochemical Research

  • Sorgoleone in Sorghum bicolor : A study found that sorgoleone, a component of sorghum root exudate, is modulated by environmental factors and can be stimulated by a crude extract of velvetleaf (Abutilon theophrasti Medik.). This highlights the intricate interactions between plants and their environment (Dayan, 2006).

Plant Physiology

  • Atrazine Resistance in Velvetleaf : Research on a velvetleaf biotype revealed an enhanced capacity to detoxify atrazine via glutathione conjugation, demonstrating the adaptability of plants to herbicides and the complex biochemical processes involved (Anderson & Gronwald, 1991).

Pharmacology and Ethnopharmacology

  • Yellow Velvetleaf Plant : An ethnopharmacological review of the yellow velvetleaf plant reveals its potential in traditional medicine due to its chemical compounds such as saponins, steroids, and minerals. This plant demonstrates the bridge between traditional uses and potential pharmacological effects (Jamila et al., 2021).

Data Sharing in Scientific Research

  • Data Sharing Practices : A study focused on data sharing practices and perceptions among scientists. It revealed varying practices and attitudes towards data sharing, emphasizing the importance of data accessibility and management in the research lifecycle (Tenopir et al., 2011).

Weed Control and Agriculture

  • Mesotrione in Maize : Research on mesotrione, a herbicide, showed its effectiveness against velvetleaf and other weeds in maize production. This study highlights the importance of understanding herbicide efficacy in crop protection (Nurse et al., 2010).

Hormonal Effects in Animal Science

  • Steroid Control in Deer Antler Growth : A series of studies on red deer stags tested the importance of steroid control in velvet antler growth. These studies contribute to the understanding of hormonal influences on animal development and physiological processes (Suttie et al., 1995).

Neurobiology and Cognitive Health

  • Effects of Velvet Antler Polypeptides : Research into the effects of velvet antler polypeptides on damaged neurons through the hypothalamic-pituitary-adrenal axis offers insights into potential treatments for cognitive impairment and neuronal health (Yang et al., 2020).

Safety And Hazards

Velvetone is considered an irritant, causing irritation to skin and eyes. It is advised to avoid contact with skin and eyes, provide adequate ventilation, wear appropriate personal protective equipment, and avoid release to the environment .

properties

IUPAC Name

(E)-2-methyl-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-6-14(16)12(3)10-13-11(2)8-7-9-15(13,4)5/h10H,6-9H2,1-5H3/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGXDHVCKICOMQ-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=CC1=C(CCCC1(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)/C(=C/C1=C(CCCC1(C)C)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Velvetone

CAS RN

68555-94-2
Record name 1-Penten-3-one, 2-methyl-1-(2,2,6-trimethylcyclohexen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Velvetone
Reactant of Route 2
Velvetone
Reactant of Route 3
Velvetone
Reactant of Route 4
Velvetone
Reactant of Route 5
Velvetone
Reactant of Route 6
Velvetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.